molecular formula C12H10O B14553472 2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan CAS No. 61721-70-8

2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan

Cat. No.: B14553472
CAS No.: 61721-70-8
M. Wt: 170.21 g/mol
InChI Key: UCUJMVYSIFARGZ-UHFFFAOYSA-N
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Description

2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan is an organic compound with a unique structure that combines a furan ring with a cyclopentadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan typically involves the reaction of furan with a suitable cyclopentadiene derivative under specific conditions. One common method involves the Diels-Alder reaction, where furan acts as the diene and the cyclopentadiene derivative acts as the dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The furan ring and the cyclopentadiene moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states, potentially affecting cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: Shares the cyclopentadiene moiety but lacks the furan ring.

    Furan: Contains the furan ring but does not have the cyclopentadiene moiety.

    Butenolide: A γ-lactone with a 2-furanone skeleton, similar in structure but different in reactivity and applications.

Uniqueness

2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan is unique due to its combination of a furan ring and a cyclopentadiene moiety. This dual structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61721-70-8

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

2-[(3-ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan

InChI

InChI=1S/C12H10O/c1-2-10-5-6-11(8-10)9-12-4-3-7-13-12/h2-9H,1H2

InChI Key

UCUJMVYSIFARGZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC2=CC=CO2)C=C1

Origin of Product

United States

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